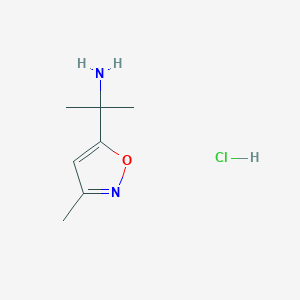
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” includes a 5-membered oxazole ring with a methyl group at position 3 and a propan-2-amine group attached to it . The InChI code for this compound is1S/C7H12N2O.ClH/c1-5-4-6 (10-9-5)7 (2,3)8;/h4H,8H2,1-3H3;1H . Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” is 176.65 . Other specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
An efficient method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines like 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine and carbon dioxide has been developed, utilizing electrochemistry to avoid the use of harmful chemicals and catalysts (Feroci et al., 2005).
Synthesis of Heterocyclic Substances
2-Arylhydrazononitriles, derived from similar compounds, have been used to create a variety of heterocyclic substances with significant antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Chemoenzymatic Asymmetric Synthesis
A chemoenzymatic strategy has been employed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are essential for synthesizing antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).
Microwave-Assisted Synthesis
Microwave reactions have been utilized for creating oxazolines and thiazolines from N-acylbenzotriazoles and amines, demonstrating a novel application in the preparation of these compounds under mild conditions (Katritzky et al., 2004).
Nanoparticle Synthesis
Bifunctional poly(2-oxazoline) macromonomers have been applied in microemulsion polymerization to form well-defined core-crosslinked nanoparticles, useful in drug delivery and diagnostics (Kampmann et al., 2016).
Ionic Liquid for CO2 Fixation
Ionic liquids have been used in synthesizing 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and CO2, providing an environmentally friendly approach (Gu et al., 2005).
Synthesis of Antimicrobial Oligomers
Supercritical CO2 has been used to obtain biocompatible 2-oxazoline-based oligomers with biocidal properties against bacteria like Staphylococcus aureus and Escherichia coli (Correia et al., 2011).
Anticancer Compound Synthesis
Novel 1,2,4-triazolin-3-one derivatives synthesized from related compounds showed in vitro anticancerous action against various human tumor cell lines (Kattimani et al., 2013).
Antibacterial Study
New heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) fragment exhibited good antibacterial activity against pathogens like Pseudomonas aeruginosa and Bacillus subtilis (Mehta, 2016).
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5-4-6(10-9-5)7(2,3)8;/h4H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJMHAPPPOPTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
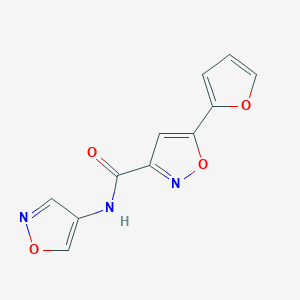
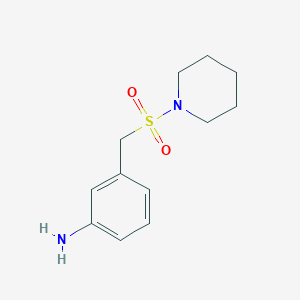
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)

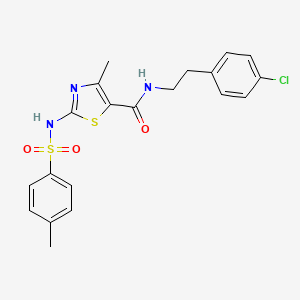
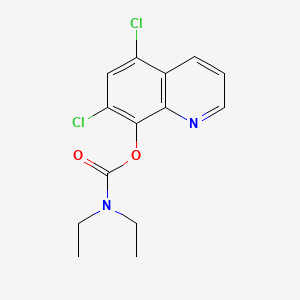
![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
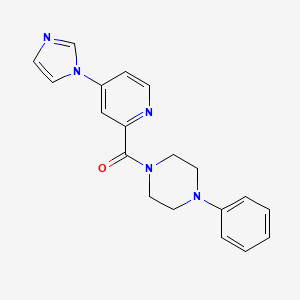
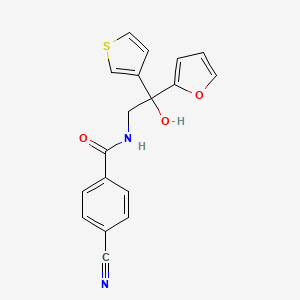
![N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2751098.png)